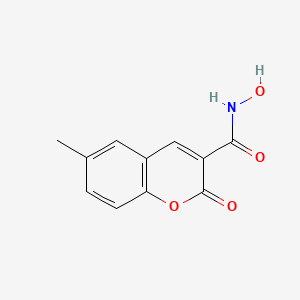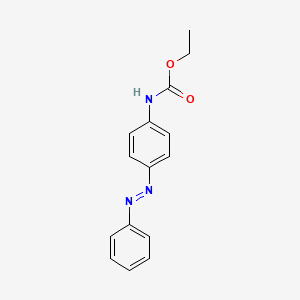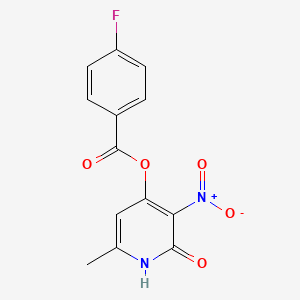![molecular formula C12H16S B14146880 [(2-Methylpent-4-EN-1-YL)sulfanyl]benzene CAS No. 89113-71-3](/img/structure/B14146880.png)
[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene is an organic compound with the molecular formula C12H16S It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylpent-4-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpent-4-EN-1-YL)sulfanyl]benzene typically involves the reaction of a benzene derivative with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a thiol compound under basic conditions to form the desired product. The reaction can be represented as follows:
C6H5X+RSH→C6H5SR+HX
where ( \text{X} ) is a halogen (e.g., Cl, Br) and ( \text{RSH} ) is the thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: :
Propiedades
Número CAS |
89113-71-3 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
2-methylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
Clave InChI |
MASFJYMWWAWVKB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
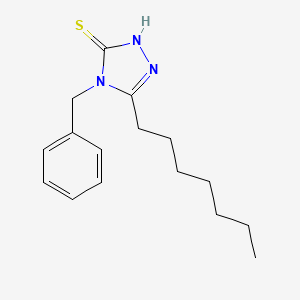
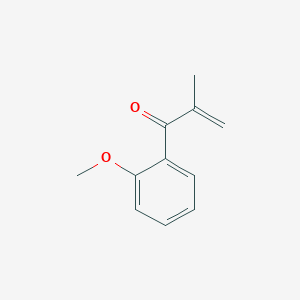
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
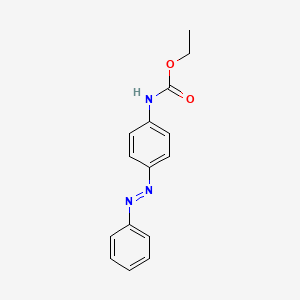
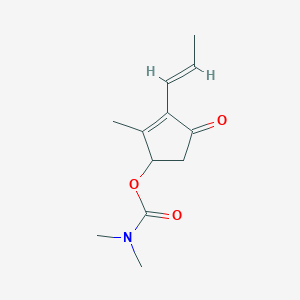
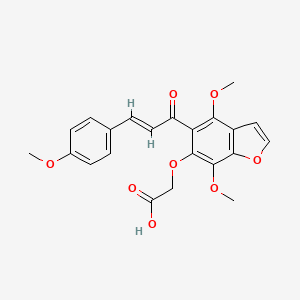
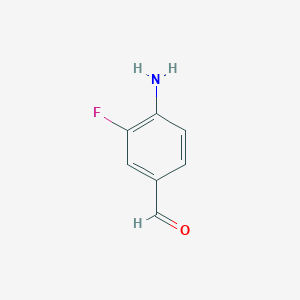
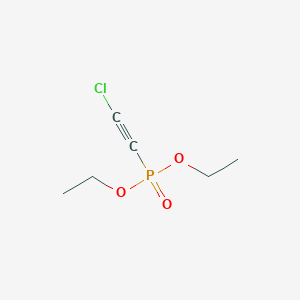
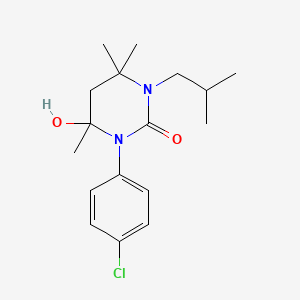
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
